molecular formula C12H9F2N3O2S B2613625 N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 905685-94-1

N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

Cat. No. B2613625
CAS RN: 905685-94-1
M. Wt: 297.28
InChI Key: JUWLYZPXASNULG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, also known as DFP-10825, is a novel small-molecule compound that has gained attention in the scientific community for its potential therapeutic applications. DFP-10825 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.

Scientific Research Applications

Crystal Structure Analysis

Studies have highlighted the crystal structures of related compounds, emphasizing their folded conformation and intramolecular hydrogen bonding, which stabilize the structure. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its derivatives exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles. These structures are stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Vibrational Spectroscopy

Vibrational spectroscopy has been used to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, providing insight into its vibrational signatures through Raman and Fourier transform infrared spectroscopy. Ab initio calculations complement these experimental results, providing a deeper understanding of the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. This comprehensive analysis helps elucidate the molecule's stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2S/c13-7-1-2-9(8(14)5-7)16-10(18)6-20-11-3-4-15-12(19)17-11/h1-5H,6H2,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLYZPXASNULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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